molecular formula C11H16O5 B14310845 2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one CAS No. 112465-67-5

2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one

Cat. No.: B14310845
CAS No.: 112465-67-5
M. Wt: 228.24 g/mol
InChI Key: DPJVIADLMZQBMP-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cycloheptadiene ring substituted with four methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptadiene, which is a seven-membered ring containing two double bonds.

    Oxidation: The final step involves the oxidation of the intermediate compound to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert it into different derivatives with altered properties.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one: Similar structure but with methyl groups instead of methoxy groups.

    2,2,7,7-Tetramethoxycycloheptan-1-one: Lacks the double bonds present in the dienone structure.

Uniqueness

2,2,7,7-Tetramethoxycyclohepta-3,5-dien-1-one is unique due to the presence of both methoxy groups and a conjugated diene system, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

112465-67-5

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

2,2,7,7-tetramethoxycyclohepta-3,5-dien-1-one

InChI

InChI=1S/C11H16O5/c1-13-10(14-2)7-5-6-8-11(15-3,16-4)9(10)12/h5-8H,1-4H3

InChI Key

DPJVIADLMZQBMP-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC=CC(C1=O)(OC)OC)OC

Origin of Product

United States

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